

Gabosine F: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689

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Gabosine F, a member of the carbasugar family of natural products, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a polyhydroxylated cyclohexanone, its unique structural features and potential biological activities have prompted investigations into its chemical synthesis and pharmacological properties. This document provides an in-depth technical guide on **Gabosine F**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant chemical pathways.

Core Properties and Data

Gabosine F is a stereoisomer within the broader family of gabosines, which are secondary metabolites isolated from various *Streptomyces* strains.^[1] These compounds are characterized by a keto-carbasugar structure, meaning a cyclic monosaccharide where the ring oxygen is replaced by a carbon atom.^[2] **Gabosine F** is specifically the enantiomer of Gabosine B.^[3] The **gabosine** family has demonstrated a range of promising pharmacological activities, including anticancer, enzyme inhibition, and DNA-binding properties.^{[1][4]}

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **Gabosine F** is presented below. This data is crucial for its identification, characterization, and quality control in research and development settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ O ₄	[5]
Molecular Weight	158.15 g/mol	[5]
Specific Rotation [α] _D	+88.4 (c 0.69, MeOH)	[3]
Literature Specific Rotation [α] _D	+94 (c 1.0, MeOH)	[3]

Synthesis of Gabosine F

The first enantioselective total synthesis of **Gabosine F** was a significant achievement, confirming its absolute configuration.[3] The synthesis is a multi-step process starting from a readily available chiral precursor.

Key Synthetic Strategy

The synthesis of (+)-**Gabosine F** has been accomplished from L-arabinose in 12 steps with an overall yield of 23%.[3] The key reactions in this synthetic route include an intramolecular nitron-olefin cycloaddition (INOC) reaction, regioselective dehydration, and a diastereoselective hydrogenation.[3] A similar strategy has been employed for the synthesis of other related gabosines, such as (+)-Gabosine N and (+)-Gabosine O, highlighting the versatility of this approach for constructing enantiopure hydroxylated cyclohexanoids.[3]

The logical workflow for the synthesis of **Gabosine F** can be visualized as follows:

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